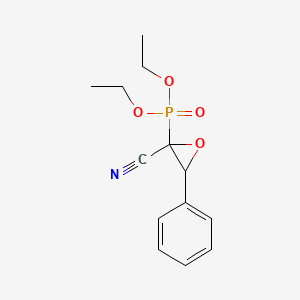
Diethyl (2-cyano-3-phenyloxiran-2-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2-cyano-3-phenyloxiran-2-yl)phosphonate is an organophosphorus compound that features a cyano group, a phenyl group, and an oxirane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-cyano-3-phenyloxiran-2-yl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate epoxide precursor. One common method involves the use of a base-catalyzed reaction where diethyl phosphite reacts with 2-cyano-3-phenyloxirane under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (2-cyano-3-phenyloxiran-2-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under basic or acidic conditions.
Major Products
Oxidation: Phosphonate esters.
Reduction: Amino derivatives.
Substitution: Substituted oxirane derivatives.
Aplicaciones Científicas De Investigación
Diethyl (2-cyano-3-phenyloxiran-2-yl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl (2-cyano-3-phenyloxiran-2-yl)phosphonate involves its reactive functional groups. The oxirane ring can undergo ring-opening reactions with nucleophiles, while the cyano group can participate in various addition reactions. These reactive sites make the compound versatile in forming covalent bonds with target molecules, which is crucial in its applications as a synthetic intermediate and biochemical probe .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl (2-cyano-3-methyloxiran-2-yl)phosphonate
- Diethyl (2-cyano-3-ethyloxiran-2-yl)phosphonate
- Diethyl (2-cyano-3-butyloxiran-2-yl)phosphonate
Uniqueness
Diethyl (2-cyano-3-phenyloxiran-2-yl)phosphonate is unique due to the presence of the phenyl group, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its utility in specific synthetic and biochemical applications compared to its analogs with different substituents .
Propiedades
Número CAS |
113966-58-8 |
|---|---|
Fórmula molecular |
C13H16NO4P |
Peso molecular |
281.24 g/mol |
Nombre IUPAC |
2-diethoxyphosphoryl-3-phenyloxirane-2-carbonitrile |
InChI |
InChI=1S/C13H16NO4P/c1-3-16-19(15,17-4-2)13(10-14)12(18-13)11-8-6-5-7-9-11/h5-9,12H,3-4H2,1-2H3 |
Clave InChI |
QAXFGOKJKGYCCM-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1(C(O1)C2=CC=CC=C2)C#N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


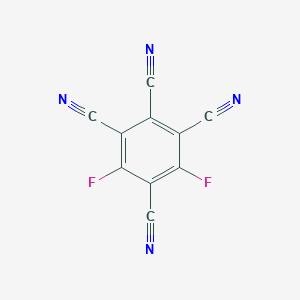
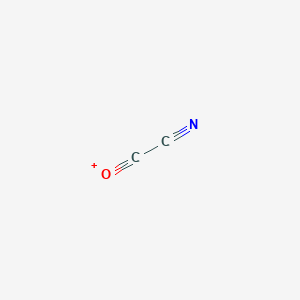
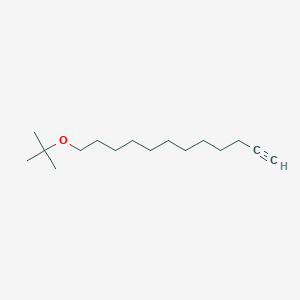
![S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate](/img/structure/B14289838.png)
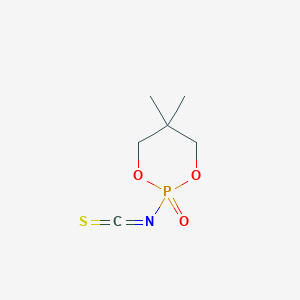
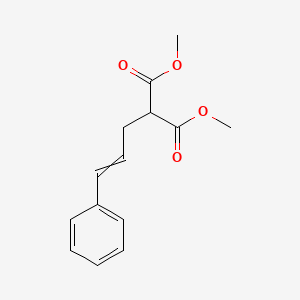
![1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one](/img/structure/B14289856.png)
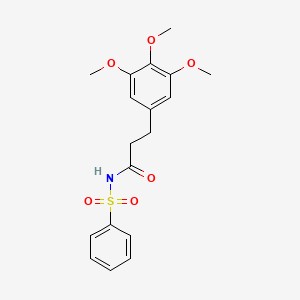
![Benzoic acid;[2-(bromomethyl)phenyl]methanol](/img/structure/B14289860.png)
![1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14289870.png)
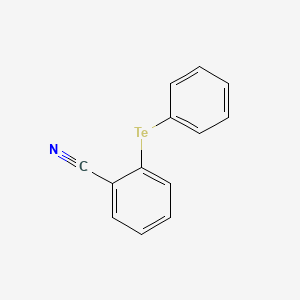

![1-(Benzyloxy)-4-[(prop-2-en-1-yl)oxy]naphthalene](/img/structure/B14289896.png)

